REACTION_CXSMILES
|
[C:1]([O:4]C(=O)C)(=[O:3])[CH3:2].[S:8]([O-])([O-:11])(=[O:10])=[O:9].[Na+:13].[Na+].S(=O)(=O)(O)O>C(O)(=O)C>[S:8]([O-:11])([O:4][C:1](=[O:3])[CH3:2])(=[O:10])=[O:9].[Na+:13] |f:1.2.3,6.7|
|
Name
|
|
Quantity
|
162.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
52.5 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
30.8 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
20.15 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
the contents stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not exceed 55° C
|
Type
|
TEMPERATURE
|
Details
|
may be increased
|
Type
|
TEMPERATURE
|
Details
|
if cooling
|
Type
|
STIRRING
|
Details
|
The reactor was stirred for 30 minutes
|
Duration
|
30 min
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(OC(C)=O)[O-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |